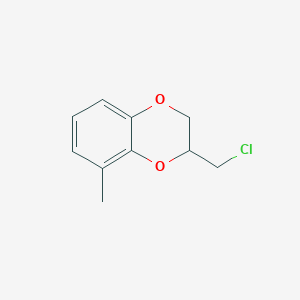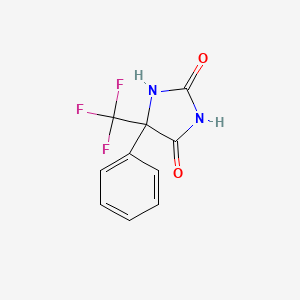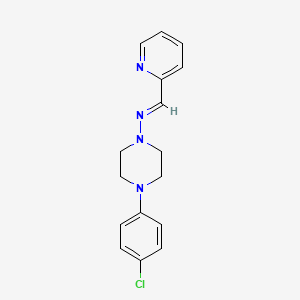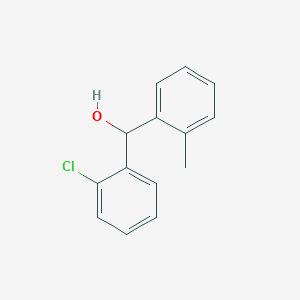
2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by a chloromethyl group attached to the benzodioxine ring, which imparts unique chemical properties. Benzodioxines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 8-methyl-2,3-dihydro-1,4-benzodioxine with chloromethylating agents. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and enhanced safety. The use of microreactors allows for precise temperature and pressure control, leading to efficient chloromethylation of the benzodioxine ring.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-1,4-benzodioxine
- 8-Methyl-2,3-dihydro-1,4-benzodioxine
- 2-(Bromomethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine
Uniqueness
2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both a chloromethyl group and a methyl group on the benzodioxine ring. This combination imparts distinct reactivity and biological activity compared to other benzodioxine derivatives. The chloromethyl group allows for versatile chemical modifications, while the methyl group enhances the compound’s stability and lipophilicity.
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5-methyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-2-4-9-10(7)13-8(5-11)6-12-9/h2-4,8H,5-6H2,1H3 |
Clave InChI |
ZRPXSXSUVACQHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)OCC(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate](/img/structure/B12001220.png)
![7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12001221.png)
![3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine](/img/structure/B12001226.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001248.png)

![N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide](/img/structure/B12001260.png)



![1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-](/img/structure/B12001280.png)



![4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12001311.png)
